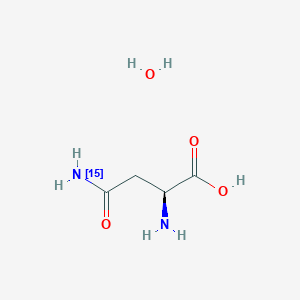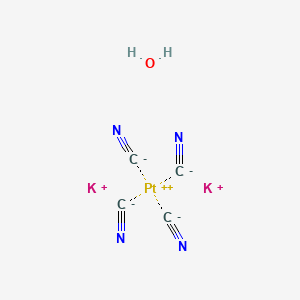
Ytterbium bis(trimethylsilyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium bis(trimethylsilyl)amide is a coordination complex composed of a cationic ytterbium metal center with anionic bis(trimethylsilyl)amide ligands. This compound is part of a broader category of metal amides and is known for its unique properties, including its solubility in nonpolar organic solvents and its reactivity with weakly protic reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ytterbium bis(trimethylsilyl)amide can be synthesized through a salt metathesis reaction. This involves reacting anhydrous ytterbium chloride with an alkali metal bis(trimethylsilyl)amide. The general reaction is as follows:
YbCl3+3NaN(SiMe3)2→Yb(N(SiMe3)2)3+3NaCl
The alkali metal chloride formed as a by-product typically precipitates as a solid, allowing for its removal by filtration. The remaining this compound is then purified by distillation or sublimation .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ytterbium bis(trimethylsilyl)amide undergoes various types of reactions, including:
Substitution Reactions: It can react with other ligands to form new coordination complexes.
Protonolysis Reactions: It reacts with weakly protic reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methyllithium, which can react to form dimethylytterbium, and weakly protic reagents like pentamethylcyclopentadiene .
Major Products Formed
The major products formed from these reactions include dimethylytterbium and various coordination complexes depending on the reagents used .
Scientific Research Applications
Ytterbium bis(trimethylsilyl)amide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other metal amides and coordination complexes.
Biology: It is used in the study of metal-ligand interactions and their effects on biological systems.
Mechanism of Action
The mechanism of action of ytterbium bis(trimethylsilyl)amide involves its ability to coordinate with other molecules through its bis(trimethylsilyl)amide ligands. These ligands provide steric bulk, which influences the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- Yttrium bis(trimethylsilyl)amide
- Lanthanum bis(trimethylsilyl)amide
- Samarium bis(trimethylsilyl)amide
Uniqueness
Ytterbium bis(trimethylsilyl)amide is unique due to its specific reactivity and solubility properties. Compared to other similar compounds, it offers distinct advantages in terms of its ability to form stable coordination complexes and its reactivity with weakly protic reagents .
Properties
Molecular Formula |
C18H54N3Si6Yb |
|---|---|
Molecular Weight |
654.2 g/mol |
IUPAC Name |
bis(trimethylsilyl)azanide;ytterbium(3+) |
InChI |
InChI=1S/3C6H18NSi2.Yb/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
InChI Key |
GMOTTZNKLCWRHY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Yb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



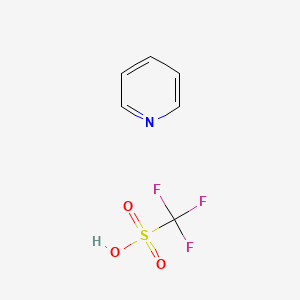


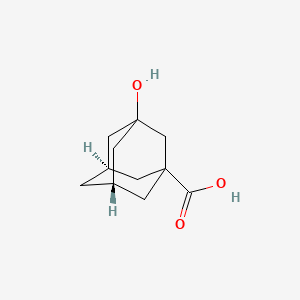

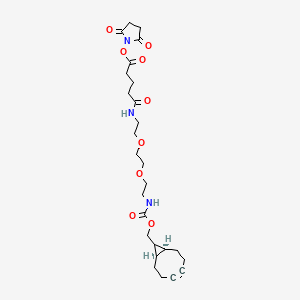
![3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid](/img/structure/B12059977.png)
